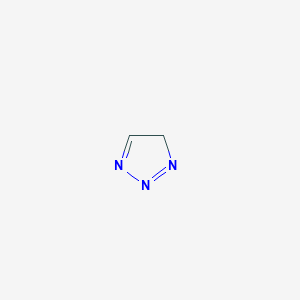
Isolinderalactone
Vue d'ensemble
Description
Synthesis Analysis
While specific details on the synthesis of isolinderalactone were not directly available, sesquiterpene lactones like this compound are typically isolated from plant sources through extraction methods. The complexity of their structure often makes chemical synthesis challenging, but advances in synthetic methodologies could potentially allow for the synthesis of such compounds. For instance, the imino Diels-Alder reaction has been employed in the synthesis of complex cyclic structures, which could be relevant for synthesizing compounds like this compound with intricate cyclic frameworks (Heintzelman et al., 1996).
Molecular Structure Analysis
The molecular structure of this compound involves a sesquiterpene backbone, characterized by a lactone ring which is crucial for its biological activity. The stereochemistry and conformational aspects of compounds similar to this compound, such as neolinderalactone, have been elucidated through spectroscopic methods, shedding light on their conformational isomers and the potential energy barriers involved in their ring inversion processes (Tori et al., 1970).
Chemical Reactions and Properties
This compound's chemical reactivity is influenced by its functional groups, including the lactone moiety, which can participate in various chemical reactions. Its biological activities, such as inducing apoptosis and affecting cell cycle regulation in cancer cells, suggest it interacts with cellular components through specific chemical pathways. The compound has been shown to modulate signaling pathways like the BCL-2/caspase-3/PARP pathway, indicative of its pro-apoptotic properties (Hwang et al., 2019).
Physical Properties Analysis
The physical properties of this compound, such as solubility, melting point, and crystalline structure, are essential for its application in biological studies and potential therapeutic uses. While specific data on this compound's physical properties were not available, sesquiterpene lactones generally exhibit low solubility in water and higher solubility in organic solvents, which can affect their bioavailability and therapeutic application.
Chemical Properties Analysis
This compound's chemical properties, including reactivity, stability, and interactions with biological molecules, play a crucial role in its biological effects. The compound's ability to induce apoptosis and cell cycle arrest in cancer cells points to its interaction with cellular proteins and signaling pathways. For example, it has been shown to enhance apoptosis in glioblastoma cells by regulating the SOCS3/STAT3 signaling pathway, which is crucial for cell survival and proliferation (Yen et al., 2016).
Applications De Recherche Scientifique
Traitement du cancer : Cancer de l’ovaire
L’isolinderalactone a montré un potentiel significatif dans le traitement des cellules cancéreuses de l’ovaire humain. Il présente des profils anticancéreux distincts à la fois in vitro et in vivo, offrant une voie prometteuse pour le développement de nouvelles thérapies anticancéreuses .
Gestion du glioblastome
Dans le cas du glioblastome, les activités pharmacologiques de l’this compound ont été étudiées, révélant sa capacité à moduler plusieurs fonctions physiologiques dans le corps humain, ce qui pourrait conduire à des traitements innovants pour cette forme agressive de cancer du cerveau .
Thérapie du cancer du sein
La recherche indique que l’this compound a une importance biologique en médecine, car elle présente des effets potentiels sur le cancer du sein. Son activité anti-inflammatoire et son effet anti-métastatique sont particulièrement remarquables, offrant une nouvelle perspective sur les stratégies de traitement du cancer du sein .
Cancer du poumon non à petites cellules (CPNPC)
L’this compound aurait un potentiel thérapeutique contre le cancer du poumon non à petites cellules. Sa capacité à affecter diverses lignées cellulaires cancéreuses suggère un large spectre d’activité qui pourrait être exploité pour le traitement du CPNPC .
Traitement des lignées cellulaires du cancer colorectal
L’this compound induit l’apoptose, l’autophagie, l’arrêt du cycle cellulaire et l’activation de la MAPK par l’intermédiaire de la signalisation ROS dans les lignées cellulaires du cancer colorectal. Cette approche multiforme de la lutte contre le cancer colorectal met en évidence son potentiel en tant qu’agent thérapeutique polyvalent .
Activités anti-prolifératives et anti-métastatiques
Les activités anti-prolifératives et anti-métastatiques du composé ont été observées dans diverses lignées cellulaires cancéreuses, suggérant son utilisation comme agent anticancéreux général au-delà des types spécifiques mentionnés ci-dessus .
Mécanisme D'action
Target of Action
Isolinderalactone has been found to interact with several targets, including IKKα/β , Keap1 , and VEGFR2 . These targets play crucial roles in inflammation and cancer progression. For instance, IKKα/β is involved in the NF-κB pathway, which regulates immune response and cell survival . Keap1 is a regulator of the Nrf2 antioxidant response pathway , and VEGFR2 is a key receptor in angiogenesis .
Mode of Action
This compound interacts with its targets to induce changes in cellular processes. It has been found to covalently interact with IKKα/β and Keap1, contributing to its anti-inflammatory action . It also inhibits the activation of endothelial VEGFR2, suppressing the growth and angiogenic activity of glioblastoma cells .
Biochemical Pathways
This compound affects several biochemical pathways. It inhibits the NF-κB pathway and activates the Nrf2 pathway in macrophages . It also induces cell death via mitochondrial superoxide (mtSO) and JAK-STAT3-mediated pathways in human ovarian cancer cells . In colorectal cancer cells, it induces apoptosis, autophagy, cell cycle arrest, and MAPK activation through ROS-mediated signaling .
Result of Action
This compound’s interaction with its targets and pathways results in significant cellular effects. It suppresses proliferation and induces cell cycle G2/M arrest in cancer cells . It also induces mitochondria-associated apoptosis and autophagy . Furthermore, it increases the accumulation of reactive oxygen species (ROS) and activates the MAPK pathway .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the presence of ROS scavengers like N-acetyl cysteine (NAC) can inhibit this compound toxicity and reverse its induced apoptosis, cell cycle arrest, autophagy, and ERK activation . This suggests that the cellular redox environment can significantly influence the efficacy of this compound.
Safety and Hazards
Analyse Biochimique
Biochemical Properties
Isolinderalactone plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, this compound has been shown to inhibit the IL-6/STAT3 signaling pathway, which is pivotal in inflammatory responses and cancer progression . Additionally, this compound induces apoptosis and autophagy in colorectal cancer cells by modulating the expression of cyclin B, p-cdc2, p-cdc25c, and p21 .
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. In colorectal cancer cells, this compound induces G2/M phase arrest, apoptosis, and autophagy. It achieves this by up-regulating the expression of cleaved-caspase-9 and -3 and increasing the levels of LC3B . Furthermore, this compound influences cell signaling pathways, such as the MAPK pathway, and enhances the accumulation of reactive oxygen species (ROS) .
Molecular Mechanism
The molecular mechanism of this compound involves several intricate processes. This compound binds to specific biomolecules, leading to enzyme inhibition or activation. For example, it inhibits the IL-6/STAT3 signaling pathway, thereby reducing inflammation and cancer cell proliferation . Additionally, this compound induces apoptosis through the mitochondrial pathway by up-regulating cleaved-caspase-9 and -3 . It also activates the MAPK pathway via ROS-mediated signaling .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. This compound has been observed to be stable and effective in inhibiting the IL-6/STAT3 pathway over extended periods . Long-term studies have shown that this compound maintains its ability to induce apoptosis and autophagy in cancer cells
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits protective effects against liver injury induced by oxaliplatin . Higher doses may lead to toxic or adverse effects, which necessitates careful dosage optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cyclin B, p-cdc2, and p-cdc25c, influencing cell cycle regulation . Additionally, this compound affects metabolic flux and metabolite levels by modulating the MAPK pathway and ROS accumulation .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation, thereby affecting its biological activity
Subcellular Localization
This compound’s subcellular localization plays a crucial role in its activity and function. It is directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding the subcellular localization of this compound can provide insights into its mechanism of action and potential therapeutic applications.
Propriétés
IUPAC Name |
(3aS,4R,8bR)-4-ethenyl-4,8-dimethyl-3-methylidene-5,8b-dihydro-3aH-furo[2,3-e][1]benzofuran-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O3/c1-5-15(4)6-10-11(8(2)7-17-10)13-12(15)9(3)14(16)18-13/h5,7,12-13H,1,3,6H2,2,4H3/t12-,13-,15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXZIFOKTSURLNL-YDHLFZDLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=COC2=C1C3C(C(=C)C(=O)O3)C(C2)(C)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=COC2=C1[C@H]3[C@H](C(=C)C(=O)O3)[C@@](C2)(C)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



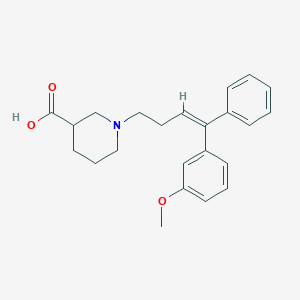
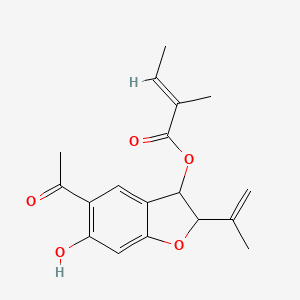
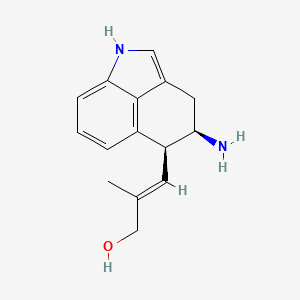


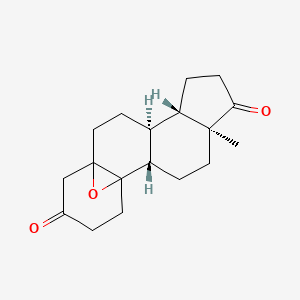
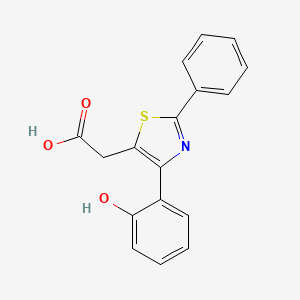
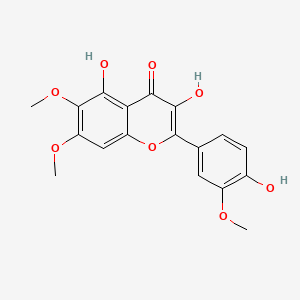
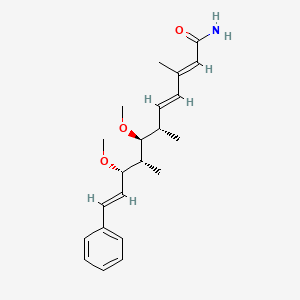
![[(3S,3aR,4R,5R)-6-[(2S,4R,5S)-5-acetyloxy-2-(acetyloxymethyl)-3-(2-methoxy-2-oxoethyl)-2,4-dimethyl-7-oxooxepan-4-yl]-5-formyloxy-3-(furan-3-yl)-7a-hydroxy-3a-methyl-7-methylidene-1-oxo-3,4,5,6-tetrahydro-2H-inden-4-yl] 2-hydroxy-3-methylpentanoate](/img/structure/B1236913.png)
![(5S,6S,9R,13R,16S)-N,N,6,7,13-pentamethyl-7-azapentacyclo[10.8.0.02,9.05,9.013,18]icos-18-en-16-amine](/img/structure/B1236914.png)

![2-[3-[(3R,3'R,4'S,6'R,8'S,8'aS)-6'-[2-(2-hydroxyethoxy)phenyl]-1',2-dioxo-8'-[oxo-(prop-2-enylamino)methyl]-3',4'-diphenyl-5-spiro[1H-indole-3,7'-4,6,8,8a-tetrahydro-3H-pyrrolo[2,1-c][1,4]oxazine]yl]prop-2-ynyl]propanedioic acid dimethyl ester](/img/structure/B1236917.png)
